An In-Depth Technical Guide to 3,4-Difluoro-4'-iso-propylbenzophenone
An In-Depth Technical Guide to 3,4-Difluoro-4'-iso-propylbenzophenone
An Essential Fluorinated Building Block in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 3,4-Difluoro-4'-iso-propylbenzophenone, a fluorinated aromatic ketone with significant applications as a key intermediate in pharmaceutical research and development. The strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4] This document details the chemical identity, physicochemical properties, a robust synthesis protocol via Friedel-Crafts acylation, and its pivotal role as a building block in the synthesis of biologically active compounds. Furthermore, this guide outlines standard analytical methodologies for quality control and characterization, providing researchers and drug development professionals with a practical and in-depth resource.
Chemical Identity and Physicochemical Properties
3,4-Difluoro-4'-iso-propylbenzophenone is a polysubstituted aromatic ketone. The presence of two fluorine atoms on one phenyl ring and an isopropyl group on the other creates a molecule with specific steric and electronic properties that are valuable in the design of targeted therapeutics.
Table 1: Physicochemical Properties of 3,4-Difluoro-4'-iso-propylbenzophenone
| Property | Value | Source |
| CAS Number | 845781-00-2 | [5] |
| Molecular Formula | C₁₆H₁₄F₂O | [5] |
| Molecular Weight | 260.28 g/mol | [5] |
| IUPAC Name | (3,4-difluorophenyl)(4-isopropylphenyl)methanone | - |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate) | - |
Synthesis and Mechanism: The Friedel-Crafts Acylation Approach
The most direct and industrially scalable method for the synthesis of 3,4-Difluoro-4'-iso-propylbenzophenone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,2-difluorobenzene, with an acyl chloride, 4-isopropylbenzoyl chloride, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The mechanism commences with the formation of a highly electrophilic acylium ion through the interaction of the acyl chloride with the Lewis acid catalyst. The electron-rich aromatic ring of 1,2-difluorobenzene then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction is completed by the deprotonation of the arenium ion, which restores the aromaticity of the ring and yields the final ketone product. The ketone product, being a moderate Lewis base, forms a complex with the aluminum chloride, necessitating a stoichiometric amount of the catalyst and a subsequent aqueous workup to liberate the desired product.
Visualizing the Synthesis Workflow
Caption: Friedel-Crafts acylation workflow for the synthesis of the target compound.
Detailed Experimental Protocol
The following is a generalized, yet detailed, experimental protocol for the synthesis of 3,4-Difluoro-4'-iso-propylbenzophenone, adapted from established procedures for Friedel-Crafts acylations of difluorobenzene isomers.
Materials and Equipment:
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Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubbing system.
-
1,2-Difluorobenzene
-
4-isopropylbenzoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
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Ice bath
-
Crushed ice
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Concentrated hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to anhydrous dichloromethane. Cool the stirred suspension to 0 °C using an ice bath.
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Addition of Reactants: To the cooled suspension, add 1,2-difluorobenzene (1.0 equivalent). In a separate dropping funnel, prepare a solution of 4-isopropylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
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Acylation Reaction: Add the solution of 4-isopropylbenzoyl chloride dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature is maintained between 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude 3,4-Difluoro-4'-iso-propylbenzophenone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Applications in Drug Development: A Key Pharmaceutical Intermediate
The true value of 3,4-Difluoro-4'-iso-propylbenzophenone lies in its role as a versatile building block for more complex, biologically active molecules. The specific arrangement of its functional groups allows for further chemical transformations to construct novel therapeutic agents.
A notable application of this compound is as a key intermediate in the synthesis of pyridazinone derivatives, which have been investigated as potent and selective inhibitors of MET kinase.[6][7] The MET kinase signaling pathway is often dysregulated in various human cancers, making it an attractive target for cancer therapy.[6][7]
Illustrative Synthetic Utility
Caption: Role as a building block in the synthesis of MET kinase inhibitors.
The synthesis of these pyridazinone derivatives often involves the cyclocondensation of the benzophenone ketone with a hydrazine derivative to form the core pyridazinone ring system.[6] The difluorophenyl and isopropylphenyl moieties of the starting material become key substituents on the final heterocyclic structure, influencing its binding to the MET kinase active site.
Analytical Characterization and Quality Control
Ensuring the purity and identity of 3,4-Difluoro-4'-iso-propylbenzophenone is critical for its successful application in multi-step pharmaceutical syntheses. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive analysis.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak with a specific retention time under defined chromatographic conditions. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and purity assessment. | A distinct peak at a characteristic retention time with a mass spectrum showing the molecular ion peak (m/z = 260.28) and a fragmentation pattern consistent with the structure. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | Signals corresponding to the aromatic protons on both rings and the aliphatic protons of the isopropyl group. The signals for the protons on the difluorinated ring will exhibit complex splitting patterns due to fluorine-proton coupling. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. | Resonances for each unique carbon atom in the molecule. The carbons bonded to fluorine will appear as doublets due to carbon-fluorine coupling. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification. | Characteristic absorption bands for the carbonyl (C=O) stretch (typically around 1650-1670 cm⁻¹), C-F bonds, and aromatic C-H bonds. |
Predicted NMR Spectral Data
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¹H NMR (predicted): The spectrum would likely show a septet for the isopropyl CH proton and a doublet for the two methyl groups. The aromatic region would be complex, with multiplets for the protons on the 4-isopropylphenyl ring and complex multiplets for the three protons on the 3,4-difluorophenyl ring due to H-H and H-F coupling.
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¹³C NMR (predicted): The spectrum would display signals for all 16 carbons. The carbons directly attached to fluorine atoms (C-3 and C-4) would appear as doublets with large one-bond carbon-fluorine coupling constants (¹JCF). Other carbons in the difluorinated ring would also show smaller two- and three-bond couplings (²JCF and ³JCF).
Conclusion
3,4-Difluoro-4'-iso-propylbenzophenone (CAS No. 845781-00-2) is a strategically important fluorinated building block in medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a well-established and scalable process. The compound's primary utility is as a key intermediate in the synthesis of complex heterocyclic structures, such as pyridazinone-based MET kinase inhibitors, which are promising candidates for anticancer therapies. This guide provides the foundational knowledge required for the synthesis, characterization, and application of this valuable compound, serving as a critical resource for scientists and researchers in the field of drug discovery and development.
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